molecular formula C11H13N3OS2 B14911654 5-((3-Phenoxypropyl)thio)-1,3,4-thiadiazol-2-amine

5-((3-Phenoxypropyl)thio)-1,3,4-thiadiazol-2-amine

Cat. No.: B14911654
M. Wt: 267.4 g/mol
InChI Key: FEINVRJOIGDPIX-UHFFFAOYSA-N
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Description

5-((3-Phenoxypropyl)thio)-1,3,4-thiadiazol-2-amine (chemical formula: C₁₁H₁₃N₃S₂, molecular weight: 251.37 g/mol) is a 1,3,4-thiadiazole derivative characterized by a phenoxypropylthio substituent at position 5 of the heterocyclic ring and an amino group at position 2. This compound is part of a broader class of thiadiazoles, which are known for their diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties . Its synthesis typically involves the reaction of thiosemicarbazide with appropriate acyl chlorides or acids under phosphoryl chloride (POCl₃) catalysis, followed by purification via recrystallization .

Properties

Molecular Formula

C11H13N3OS2

Molecular Weight

267.4 g/mol

IUPAC Name

5-(3-phenoxypropylsulfanyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C11H13N3OS2/c12-10-13-14-11(17-10)16-8-4-7-15-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,12,13)

InChI Key

FEINVRJOIGDPIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCSC2=NN=C(S2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-Phenoxypropyl)thio)-1,3,4-thiadiazol-2-amine typically involves the reaction of 3-phenoxypropylamine with carbon disulfide and hydrazine hydrate, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-((3-Phenoxypropyl)thio)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-((3-Phenoxypropyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular pathways involved in cell growth and proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The biological and physicochemical properties of 1,3,4-thiadiazol-2-amine derivatives are highly dependent on substituents at positions 5 and 2. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected 1,3,4-Thiadiazol-2-amine Derivatives
Compound Name Substituent at Position 5 Substituent at Position 2 Molecular Formula Key Applications/Activities Reference
5-((3-Phenoxypropyl)thio)-1,3,4-thiadiazol-2-amine 3-Phenoxypropylthio -NH₂ C₁₁H₁₃N₃S₂ Under investigation (no reported data)
SU 3327 (5-((5-nitrothiazol-2-yl)thio)-1,3,4-thiadiazol-2-amine) 5-Nitrothiazolylthio -NH₂ C₅H₄N₆S₃ JNK inhibition, insulin sensitization
5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine 4-Chloro-2-(2-chlorophenoxy)phenyl -NH-Ethyl C₁₆H₁₂Cl₂N₃OS Anticonvulsant (ED₅₀: 20.11 mg/kg MES)
5-(3-Phenylpropyl)-N-(2-fluorophenyl)-1,3,4-thiadiazole-2-amine 3-Phenylpropyl -NH-(2-fluorophenyl) C₁₇H₁₆FN₃S Not explicitly reported
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine 4-Chlorophenyl -NH₂ C₈H₆ClN₃S Anticancer (thiadiazolo[3,2-a]pyrimidine precursor)
Anticancer Activity
  • SU 3327 : Inhibits c-Jun N-terminal kinase (JNK), restoring insulin sensitivity in type 2 diabetic mice .
  • Thiadiazolo[3,2-a]pyrimidine derivatives : Derived from 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine, these compounds exhibit GI₅₀ values of 28.9–55.3 µM against breast (MCF-7), cervical (HeLa), and prostate (PC-3) cancer cells .
  • Schiff bases of 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine : Show selective cytotoxicity toward breast cancer (IC₅₀: 1.28 µg/mL) .
Anticonvulsant Activity
  • 5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine: Demonstrates potent activity against maximal electroshock (MES)- and pentylenetetrazole (PTZ)-induced seizures (ED₅₀: 20.11–35.33 mg/kg) .
Structural-Activity Relationships (SAR)
  • Electron-withdrawing groups (e.g., nitro in SU 3327) enhance kinase inhibition.
  • Lipophilic substituents (e.g., phenoxypropylthio in the target compound) may improve membrane permeability but reduce aqueous solubility.
  • Aromatic substituents (e.g., 4-chlorophenyl) correlate with anticancer activity due to π-π stacking interactions in enzyme active sites .

Physicochemical Properties

  • Solubility: Compounds with polar groups (e.g., -NO₂ in SU 3327) exhibit moderate solubility in DMSO/ethanol, whereas alkyl/arylthio derivatives (e.g., the target compound) are less soluble .
  • Thermal stability : Melting points range from 106–114°C for N-aryl derivatives (e.g., 5-(3-phenylpropyl)-N-(4-methoxyphenyl)-1,3,4-thiadiazole-2-amine) .

Biological Activity

5-((3-Phenoxypropyl)thio)-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of 1,3,4-thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action supported by various research findings.

Chemical Structure

The chemical structure of 5-((3-Phenoxypropyl)thio)-1,3,4-thiadiazol-2-amine can be represented as follows:

C10H12N4S2\text{C}_{10}\text{H}_{12}\text{N}_4\text{S}_2

This structure features a thiadiazole ring substituted with a phenoxypropyl group, which is crucial for its biological activity.

Anticancer Activity

Research indicates that 1,3,4-thiadiazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines:

Cell Line IC50 (µg/mL) Reference
HCT116 (colon cancer)3.29
H460 (lung cancer)10.0
MCF-7 (breast cancer)0.28
SK-MEL-2 (melanoma)4.27

These values indicate that the compound exhibits potent cytotoxic effects, particularly against breast and colon cancer cell lines.

The anticancer mechanism of 5-((3-Phenoxypropyl)thio)-1,3,4-thiadiazol-2-amine may involve:

  • Inhibition of DNA and RNA Synthesis : The compound interferes with nucleic acid synthesis without affecting protein synthesis, which is critical for cancer cell proliferation .
  • Targeting Kinases : The thiadiazole ring can interact with key kinases involved in tumorigenesis, potentially leading to reduced cell division and growth .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens:

Microorganism Activity Reference
Salmonella typhiZone of inhibition: 15–19 mm at 500 µg/disk
Escherichia coliZone of inhibition: 15–19 mm at 500 µg/disk
Aspergillus nigerModerate activity

The antimicrobial properties suggest that the compound could be a candidate for developing new antibiotics or antifungal agents.

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives in treating infections and cancers:

  • Anticancer Study : A study conducted on the effects of various thiadiazole derivatives demonstrated that compounds similar to 5-((3-Phenoxypropyl)thio)-1,3,4-thiadiazol-2-amine showed significant inhibition of tumor growth in vivo models .
  • Antimicrobial Study : Research on different substitutions at the amine group revealed enhanced activity against resistant bacterial strains when combined with other pharmacophores .

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